2-(3,5-Difluorophenyl)propan-2-ol
Description
2-(3,5-Difluorophenyl)propan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with fluorine atoms at the 3 and 5 positions. This compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic properties of a tertiary alcohol.
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3 |
InChI Key |
FJQOZZAAYQEKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents/Functional Groups | Key Differences | Biological/Chemical Impact | Source |
|---|---|---|---|---|
| 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol | 3,5-difluoro; 2-methyl; propan-1-ol | Methyl group at 2-position; primary alcohol | Increased lipophilicity; altered reactivity in nucleophilic reactions | |
| 2-(3,5-Dimethoxyphenyl)propan-2-ol | 3,5-dimethoxy; tertiary alcohol | Methoxy (electron-donating) vs. fluorine | Reduced electrophilicity; potential antioxidant properties | |
| 1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol | 3,5-difluoro; amino alcohol | Amino group vs. hydroxyl | Enhanced hydrogen bonding; potential CNS activity | |
| (2R)-2-(3,5-Difluorophenyl)propanoic acid | Carboxylic acid group | Acidic functional group | Improved solubility; potential as a chiral building block | |
| 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol | 4-fluoro; 3,5-dimethyl; tertiary alcohol | Methyl groups enhance steric hindrance | Higher metabolic stability; industrial applications |
Electronic and Steric Effects
- Fluorine Substitution: The 3,5-difluoro pattern creates a symmetrical electron-withdrawing effect, polarizing the aromatic ring and enhancing reactivity in electrophilic substitution reactions compared to non-fluorinated or asymmetrically substituted analogs (e.g., 2,5-difluoro derivatives) .
- Tertiary Alcohol vs. Primary Alcohol : The tertiary alcohol group in 2-(3,5-Difluorophenyl)propan-2-ol reduces acidity (pKa ~19–20) compared to primary alcohols (pKa ~16–17), affecting its participation in hydrogen bonding and solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound (Inferred) | 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol | 2-(3,5-Dimethoxyphenyl)propan-2-ol |
|---|---|---|---|
| Molecular Formula | C9H10F2O | C10H12F2O | C11H16O3 |
| Molecular Weight (g/mol) | ~172.1 | 186.20 | 196.24 |
| LogP (Predicted) | ~2.1–2.5 | ~2.8 | ~1.5 |
| Solubility (Water) | Low | Very low | Moderate |
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